molecular formula C14H13ClN2O2 B1414898 N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide CAS No. 1082129-12-1

N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide

Cat. No.: B1414898
CAS No.: 1082129-12-1
M. Wt: 276.72 g/mol
InChI Key: LNMDFZLMXFGHMO-UHFFFAOYSA-N
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Description

N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 3-position of the benzoyl ring and a 5-amino-2-chlorophenylamine moiety. The amino and chloro substituents on the phenyl ring, combined with the methoxy group, influence electronic properties, solubility, and binding affinity.

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-11-4-2-3-9(7-11)14(18)17-13-8-10(16)5-6-12(13)15/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMDFZLMXFGHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-chlorobenzoic acid and 3-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-amino-2-chlorobenzoic acid is reacted with 3-methoxybenzoyl chloride in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications Source
N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide C₁₄H₁₂ClN₂O₂ ~278.71 (calculated) 3-methoxy, 5-amino-2-chloro Potential receptor modulation N/A
N-(2-Amino-5-chlorophenyl)-2-methoxybenzamide C₁₄H₁₃ClN₂O₂ 276.72 2-methoxy, 2-amino-5-chloro Structural isomer; target selectivity
CoPo-22 C₂₃H₂₃ClN₄O₂ 434.91 (calculated) Quinoline, ethylenediamine, 3-methoxy Dual CFTR corrector-potentiator
N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide C₂₁H₂₄N₅O₂ 386.45 (calculated) Piperazine-ethyl, 3-cyanopyridinyl D4 receptor ligand; brain penetration
5-Chloro-N-(3-fluorophenyl)-2-methoxybenzamide C₁₄H₁₁ClFNO₂ 279.69 2-methoxy, 3-fluoro Fluorinated analogue; stability

Key Research Findings and Implications

  • Positional Isomerism: Methoxy and amino group positions critically influence target engagement. For example, 2-methoxy analogues () may exhibit reduced receptor affinity compared to 3-methoxy derivatives .
  • Functional Group Modifications: Piperazine or quinoline additions () enhance selectivity and multifunctionality, enabling applications in neurology and cystic fibrosis .
  • Halogen Effects : Fluorine () and chlorine improve metabolic stability and binding interactions, though chloro-substituents may increase toxicity risks .

Biological Activity

N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer applications. This article delves into the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes an amino group, a chlorine atom, and a methoxy group attached to a benzamide core. The molecular formula is C11H11ClN2OC_{11}H_{11}ClN_{2}O with a molecular weight of approximately 281.73 g/mol. The synthesis typically involves acylation reactions between 5-amino-2-chlorobenzoic acid and 3-methoxybenzoyl chloride, yielding the desired amide bond.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity, particularly when complexed with metal ions. While the free ligand showed no significant biological activity, metal complexes demonstrated enhanced antimicrobial properties.

Structure-Activity Relationships (SAR)

A study on N-phenylbenzamide derivatives highlighted the importance of substituents on the benzene rings in modulating biological activity. Modifications at specific positions significantly affected the potency against viral strains. For example, derivatives with specific substitutions exhibited varying degrees of activity against enterovirus 71 (EV71), indicating that structural modifications can lead to enhanced antiviral properties .

Pharmacological Characterization

Pharmacokinetic studies are essential to understanding how compounds like this compound behave in biological systems. Although specific data on this compound is sparse, similar compounds have shown promising absorption and distribution profiles, suggesting that modifications can yield derivatives with improved bioavailability and therapeutic efficacy .

Data Tables

Property Value
Molecular FormulaC₁₁H₁₁ClN₂O
Molecular Weight281.73 g/mol
Synthesis MethodAcylation of 5-amino-2-chlorobenzoic acid with 3-methoxybenzoyl chloride
Antimicrobial ActivityEnhanced with metal complexes
Potential ApplicationsAnti-inflammatory, Anticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide
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N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide

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